molecular formula C14H9IN2O3S B1443584 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1346447-36-6

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1443584
CAS No.: 1346447-36-6
M. Wt: 412.2 g/mol
InChI Key: NMGZJUFXXKNVDW-UHFFFAOYSA-N
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Description

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a halogenated pyrrolopyridine derivative with a phenylsulfonyl substituent and an aldehyde functional group. The iodine atom at the 5-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), enabling the construction of diverse heterocyclic frameworks .

Key structural features include:

  • Iodo substituent: Enhances reactivity in halogen-bonding and catalytic transformations.
  • Phenylsulfonyl group: Improves solubility in organic solvents and stabilizes intermediates during synthesis.
  • Aldehyde moiety: Serves as a versatile handle for further functionalization, such as condensation or nucleophilic addition.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O3S/c15-11-6-10-7-12(9-18)17(14(10)16-8-11)21(19,20)13-4-2-1-3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGZJUFXXKNVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on available research findings.

  • Molecular Formula : C14H9IN2O3S
  • Molecular Weight : 412.20 g/mol
  • CAS Number : 1346447-25-3

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the pyrrole framework followed by functionalization at the 1-position with a phenylsulfonyl group and an iodo substituent. The final step often includes the conversion of a carboxylic acid derivative into the corresponding aldehyde.

Anticancer Activity

Research indicates that pyrrolopyridines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various kinases involved in cancer progression. In particular, studies suggest that derivatives like 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can act as potent inhibitors against Aurora kinases and other critical pathways in cancer cells .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in cell signaling pathways that regulate cell division and survival. For example:

  • Aurora Kinase Inhibitors : Compounds similar to 5-Iodo derivatives have demonstrated IC50 values in the nanomolar range against Aurora kinases, suggesting strong inhibitory potential .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives significantly reduced cell viability at concentrations as low as 0.5 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
  • Selectivity and Toxicity : Comparative studies indicated that while the compound effectively inhibits cancer cell proliferation, it exhibits lower toxicity towards normal cells, highlighting its potential for therapeutic use with reduced side effects .

Research Findings Table

StudyCompound TestedIC50 (µM)TargetNotes
5-Iodo derivative0.5Aurora KinaseInduces apoptosis in cancer cells
Pyrrolopyridine series<0.01Various KinasesHigh selectivity for cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are other halogenated pyrrolopyridine derivatives. Below, we compare its properties and applications with those of its bromo-substituted counterpart, 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: PHB00179), and other related molecules.

Structural and Physical Properties

Property 5-Iodo Derivative 5-Bromo Derivative (PHB00179)
Molecular Formula C₁₄H₉IN₂O₃S C₁₄H₉BrN₂O₃S
Molecular Weight ~413.16 g/mol 365.20 g/mol
Halogen Atomic Radius Iodine (1.98 Å) → Larger steric bulk Bromine (1.85 Å) → Moderate steric effects
Electrophilicity Higher due to weaker C–I bond (vs. C–Br) Lower compared to iodo analog
Solubility Limited in polar solvents (e.g., water) due to iodine’s hydrophobicity Slightly better solubility in polar aprotic solvents

Research Findings and Challenges

Stability and Handling

  • The iodo derivative exhibits lower thermal stability than its bromo counterpart, requiring storage at −20°C under inert conditions to prevent decomposition.
  • Both compounds are sensitive to light, necessitating amber glassware during handling.

Cost and Availability

  • The iodo derivative is approximately 2–3× more expensive than the bromo analog (based on supplier data from AldrichCPR), reflecting the higher cost of iodine precursors and specialized purification steps .

Preparation Methods

Starting Material and Protection of Pyrrole Nitrogen

  • The synthesis typically begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine or its analogues as the core heterocycle.
  • Protection of the pyrrole nitrogen is achieved by N-phenylsulfonylation using benzenesulfonyl chloride in the presence of a base such as sodium hydride (NaH) in DMF at low temperature (0 °C). This reaction proceeds with gas evolution and requires careful temperature control.
  • The phenylsulfonyl group protects the nitrogen and activates the heterocycle for subsequent functionalization steps.

Iodination at the 5-Position

  • The key iodination step to introduce the iodine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring is generally performed using electrophilic iodinating agents such as N-iodosuccinimide (NIS) .
  • Iodination is often carried out after N-protection, as the phenylsulfonyl group directs regioselectivity and enhances the efficiency of the halogenation.
  • For example, iodination of the N-phenylsulfonyl protected pyrrolo[2,3-b]pyridine yields the 5-iodo intermediate with good regioselectivity.

Introduction of the Aldehyde Group at the 2-Position

  • The aldehyde functionality at the 2-position can be introduced via formylation reactions , such as the Duff reaction or Vilsmeier-Haack formylation, applied to the iodinated intermediate.
  • Formylation may be performed before or after iodination depending on the substrate reactivity.
  • In some synthetic routes, the aldehyde is introduced by oxidation of a corresponding methyl or hydroxymethyl precursor.

Additional Functional Group Transformations and Deprotection

  • After iodination and formylation, the phenylsulfonyl protecting group can be removed under basic conditions, for example by heating with morpholine, if the free NH is desired for further reactions.
  • However, in many cases, the phenylsulfonyl group is retained for stability and to direct further cross-coupling or substitution reactions.

Representative Synthetic Sequence

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 N-Phenylsulfonylation 5-Bromo-1H-pyrrolo[2,3-b]pyridine, NaH, benzenesulfonyl chloride, DMF, 0 °C Formation of 5-bromo-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine
2 Iodination N-Iodosuccinimide (NIS), suitable solvent Conversion to 5-iodo-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine
3 Formylation Duff reaction or Vilsmeier-Haack conditions Introduction of aldehyde at 2-position, yielding 5-iodo-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine-2-carbaldehyde
4 Optional Deprotection Morpholine, heat, basic conditions Removal of phenylsulfonyl protecting group if required

Research Findings and Optimization Notes

  • The phenylsulfonyl protecting group is critical for achieving regioselective iodination and stabilizing the heterocyclic nitrogen during harsh reaction conditions.
  • Iodination with N-iodosuccinimide is preferred for its mildness and regioselectivity compared to other halogenating agents.
  • Formylation reactions on the pyrrolo[2,3-b]pyridine ring require careful control to avoid overreaction or side reactions; the presence of electron-withdrawing groups like the phenylsulfonyl enhances selectivity.
  • The sequence of protection, iodination, and formylation can be adjusted depending on the desired substitution pattern and downstream applications.
  • Literature reports indicate that cross-coupling reactions (e.g., Suzuki coupling) can be performed on the iodinated intermediate, demonstrating its synthetic versatility.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Reference
N-Phenylsulfonylation NaH, benzenesulfonyl chloride, DMF, 0 °C Protect pyrrole nitrogen, activate ring
Iodination N-Iodosuccinimide (NIS), solvent Introduce iodine at 5-position
Formylation (Duff/Vilsmeier) Hexamethylenetetramine/formic acid or POCl3/DMF Install aldehyde at 2-position
Deprotection (optional) Morpholine, heat, base Remove phenylsulfonyl group if free NH needed

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?

  • Methodological Answer : Synthesis typically involves halogenation and sulfonylation steps. For example, sodium hydride (60%) in CH₂Cl₂ under argon is used to deprotonate the pyrrolopyridine core, followed by reaction with benzenesulfonyl chloride to introduce the sulfonyl group . Iodination at the 5-position may require electrophilic substitution using iodine monochloride (ICl) or similar reagents. Purification via column chromatography is critical to isolate intermediates. Safety protocols (e.g., avoiding ignition sources, P210 codes) must be followed due to reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. HRMS can verify the molecular ion peak (exact mass ~377.9885 for iodinated derivatives) . NMR should confirm the aldehyde proton (~9.8–10.0 ppm) and sulfonyl group integration. Purity (>95%) can be assessed via HPLC with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/sparks). Use PPE (gloves, goggles) in a fume hood. Storage should be in airtight containers at –20°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does the iodine substituent at the 5-position influence reactivity compared to bromo or chloro analogs?

  • Methodological Answer : Iodine’s larger atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) but may reduce stability under light/heat. Bromo/chloro analogs (e.g., 5-bromo derivatives in ) offer faster reaction kinetics in cross-couplings but lower leaving-group ability. Comparative studies require controlled Pd-catalyzed reactions (e.g., with phenylboronic acid) to evaluate substitution rates .

Q. How can researchers resolve contradictions in reported synthetic yields for sulfonylated pyrrolopyridines?

  • Methodological Answer : Variability often arises from reaction atmosphere (argon vs. nitrogen), catalyst choice (e.g., benzyltriethylammonium chloride in ), or temperature gradients. Design a DOE (Design of Experiments) to test variables:

  • Catalyst loading (0.5–5 mol%)
  • Solvent (CH₂Cl₂ vs. DMF)
  • Reaction time (2–24 h)
    Statistical analysis (ANOVA) can identify critical factors. Replicate high-yield conditions (e.g., 60% NaH, 2 h stirring at RT) .

Q. What strategies are effective for modifying the aldehyde group to enhance bioactivity?

  • Methodological Answer : The aldehyde can be converted to hydrazones (via hydrazine) or imines (with primary amines) for Schiff base formation. Reductive amination (NaBH₃CN) produces secondary amines, while oxidation (KMnO₄) yields carboxylic acids. For kinase inhibition (e.g., DYRK1A), introduce aryl groups via Wittig reactions to extend conjugation, as seen in 3,5-diaryl-7-azaindole analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 2
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

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